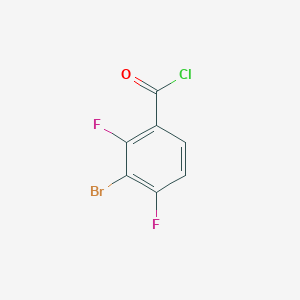
3-Bromo-2,4-difluorobenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2,4-difluorobenzoyl chloride is an organic compound with the molecular formula C7H2BrClF2O and a molecular weight of 255.45 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and fluorine atoms. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
3-Bromo-2,4-difluorobenzoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 3-bromo-2,4-difluorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
3-Bromo-2,4-difluorobenzoic acid+SOCl2→3-Bromo-2,4-difluorobenzoyl chloride+SO2+HCl
This method is widely used in laboratory settings due to its simplicity and efficiency . Industrial production methods may involve similar reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Bromo-2,4-difluorobenzoyl chloride undergoes various chemical reactions, including:
-
Nucleophilic Substitution: : This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters. For example:
3-Bromo-2,4-difluorobenzoyl chloride+R-NH2→3-Bromo-2,4-difluorobenzamide+HCl
-
Hydrolysis: : In the presence of water, this compound can hydrolyze to form 3-bromo-2,4-difluorobenzoic acid and hydrochloric acid:
3-Bromo-2,4-difluorobenzoyl chloride+H2O→3-Bromo-2,4-difluorobenzoic acid+HCl
-
Coupling Reactions: : It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds .
Scientific Research Applications
3-Bromo-2,4-difluorobenzoyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-2,4-difluorobenzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as amines and alcohols, to form stable amide and ester bonds. This reactivity is due to the electron-withdrawing effects of the bromine and fluorine substituents, which increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack .
Comparison with Similar Compounds
3-Bromo-2,4-difluorobenzoyl chloride can be compared with other benzoyl chloride derivatives, such as:
2,4-Difluorobenzoyl chloride: Lacks the bromine substituent, making it less reactive in certain nucleophilic substitution reactions.
3,4-Difluorobenzoyl chloride: Similar in structure but with different substitution patterns, affecting its reactivity and applications.
2-Bromo-4-fluorobenzoyl chloride: Contains a different arrangement of halogen substituents, leading to variations in chemical behavior and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
3-bromo-2,4-difluorobenzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF2O/c8-5-4(10)2-1-3(6(5)11)7(9)12/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUQXBIIAQRSBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)Cl)F)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
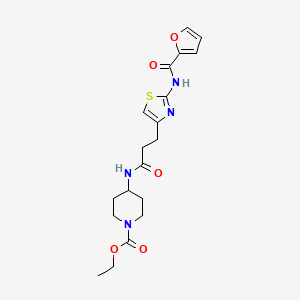
![2-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)benzo[d]thiazole](/img/structure/B2638187.png)
![1-(2-allyl-4-methylphenoxy)-3-(1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B2638188.png)
![N-(2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2638190.png)
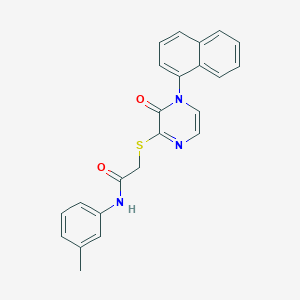
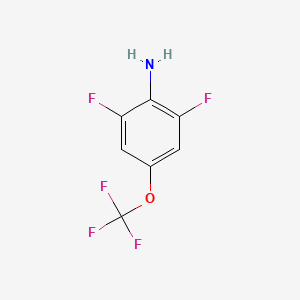
![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-amine;hydrochloride](/img/structure/B2638198.png)
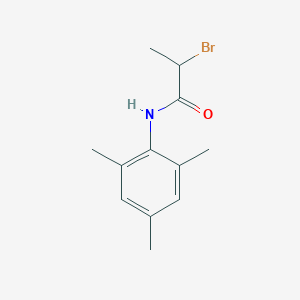
![5-bromo-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2638200.png)
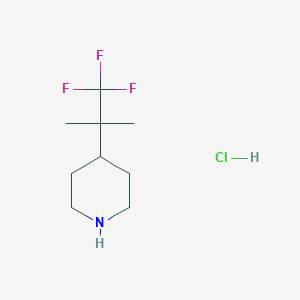
![8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2638204.png)
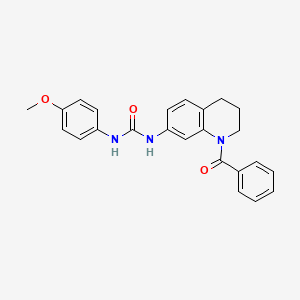
![2H-Pyrido[3,2-b]-1,4-oxazine-6-methanol, 3,4-dihydro-](/img/structure/B2638208.png)

